molecular formula C12H16N2O7 B12395613 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one

3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one

Cat. No.: B12395613
M. Wt: 300.26 g/mol
InChI Key: HYQABDKXVCTRHX-NYBUSTLHSA-N
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Description

3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is a complex organic compound that belongs to the class of ribonucleosides. Ribonucleosides are essential components of RNA, which play a crucial role in the encoding, transmission, and expression of genetic information in living organisms . This compound is characterized by its unique structure, which includes a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one typically involves the glycosylation of a suitable pyrimidine derivative with a ribofuranose donor. One common method is the silyl method, which uses 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the carbohydrate component . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to yield the desired ribonucleoside.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated glycosylation may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyrimidin-2-one moiety can be reduced to form a dihydropyrimidine derivative.

    Substitution: The ribofuranosyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of azido and thiol-substituted derivatives.

Scientific Research Applications

3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in RNA synthesis and processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is unique due to its specific combination of a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-1,7a-dihydrofuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C12H16N2O7/c15-3-6-1-5-2-14(12(19)13-10(5)20-6)11-9(18)8(17)7(4-16)21-11/h1-2,7-11,15-18H,3-4H2,(H,13,19)/t7-,8?,9+,10?,11-/m1/s1

InChI Key

HYQABDKXVCTRHX-NYBUSTLHSA-N

Isomeric SMILES

C1=C(OC2C1=CN(C(=O)N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)CO

Canonical SMILES

C1=C(OC2C1=CN(C(=O)N2)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

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